molecular formula C21H27ClFN3O3S B2957129 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride CAS No. 1185026-82-7

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride

Cat. No.: B2957129
CAS No.: 1185026-82-7
M. Wt: 455.97
InChI Key: ODOJWXHTTMEDSO-UHFFFAOYSA-N
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Description

N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride is a synthetic compound featuring a 4-fluorophenyl acetamide core linked to a benzylpiperazine sulfonyl ethyl group. The sulfonyl group bridges the ethyl chain and the piperazine ring, while the benzyl substituent enhances lipophilicity. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability. This compound is structurally designed to interact with biological targets such as neurotransmitter receptors or enzymes, leveraging the fluorophenyl group’s electron-withdrawing properties and the piperazine moiety’s flexibility for receptor binding .

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-(4-fluorophenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3S.ClH/c22-20-8-6-18(7-9-20)16-21(26)23-10-15-29(27,28)25-13-11-24(12-14-25)17-19-4-2-1-3-5-19;/h1-9H,10-17H2,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOJWXHTTMEDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride is a synthetic compound that combines a piperazine moiety with a sulfonamide and an acetamide functionality. This unique structure suggests potential for diverse biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H27N3O3SC_{21}H_{27}N_3O_3S with a molecular weight of approximately 401.52 g/mol. The presence of the piperazine ring contributes to its pharmacological properties, while the fluorophenyl and sulfonamide groups may enhance its bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Piperazine derivatives are known to exhibit a range of effects, including:

  • Inhibition of Acetylcholinesterase : Research indicates that piperazine derivatives can inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation in the central nervous system .
  • Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant effects in animal models, suggesting potential applications in epilepsy treatment .
  • Antimicrobial Properties : Compounds containing piperazine structures have been associated with antimicrobial and antifungal activities, indicating a broad spectrum of biological effects.

Anticonvulsant Activity

A study evaluating the anticonvulsant properties of various piperazine derivatives found that modifications to the piperazine structure significantly influenced their efficacy. Compounds similar to this compound exhibited protective effects in maximal electroshock (MES) tests at specific dosages, indicating potential therapeutic use in seizure disorders .

Inhibition Studies

Recent research has highlighted the inhibitory effects of related compounds on tyrosinase enzymes, which are critical in melanin production. Compounds with similar structural motifs showed promising results as competitive inhibitors, achieving low IC50 values (concentration required for 50% inhibition), thus demonstrating their potential as therapeutic agents against hyperpigmentation disorders .

Case Studies

Study Findings Dosage/Conditions
Anticonvulsant Activity StudyCompounds showed significant protection against seizures.MES test at doses of 100 mg/kg and 300 mg/kg.
Tyrosinase Inhibition StudyCompounds exhibited low micromolar IC50 values indicating strong inhibition.Evaluated against Agaricus bisporus tyrosinase.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

The table below highlights structural analogs and their distinguishing features:

Compound Name Structural Features Key Differences vs. Target Compound Potential Applications References
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Fluorophenyl acetamide, methylphenylsulfonylpiperazine Methylphenyl instead of benzyl; lacks ethyl spacer and hydrochloride salt Antibacterial intermediates
2-(4-Benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide Benzylpiperazine, sulfamoylphenyl acetamide Sulfamoylphenyl group replaces fluorophenyl; no hydrochloride salt Enzyme inhibition (e.g., carbonic anhydrase)
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide 4-Fluorophenyl acetamide, benzothiazole Benzothiazole replaces piperazine-sulfonyl-ethyl group Anticancer or antiviral agents
[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-(5-methoxy-3-methylbenzofuran-2-yl)methanone Fluorophenyl sulfonylpiperazine, methoxybenzofuran Methanone linker instead of acetamide; benzofuran replaces benzyl CNS-targeted therapies
N-(4-Fluorobenzyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide Fluorobenzyl, benzimidazole-sulfanyl Sulfanyl linkage instead of sulfonyl; benzimidazole core Kinase inhibition

Pharmacological and Physicochemical Properties

  • Receptor Binding : The target compound’s benzylpiperazine and sulfonyl groups enhance interactions with serotonin or dopamine receptors, whereas analogs like N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () may exhibit reduced affinity due to the less lipophilic methylphenyl group .
  • Solubility : The hydrochloride salt in the target compound improves solubility compared to neutral analogs (e.g., 2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide) .
  • Metabolic Stability : Sulfonyl groups (as in the target) generally resist hydrolysis better than sulfanyl or ester linkages (e.g., N-(4-fluorobenzyl)-2-[(5-methylbenzimidazol-2-yl)sulfanyl]acetamide) .

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